3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride

Sigma receptor pharmacology Structure-activity relationship Piperidine positional isomers

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride (CAS 1219967-67-5) is a halogenated phenoxyalkylpiperidine derivative with the molecular formula C14H21BrClNO and a molecular weight of 334.68 g/mol. It features a piperidine ring substituted at the 3-position via a methylene (-CH2-) spacer to a 4-bromo-2-ethylphenoxy moiety.

Molecular Formula C14H21BrClNO
Molecular Weight 334.68 g/mol
CAS No. 1219967-67-5
Cat. No. B1374580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride
CAS1219967-67-5
Molecular FormulaC14H21BrClNO
Molecular Weight334.68 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)OCC2CCCNC2.Cl
InChIInChI=1S/C14H20BrNO.ClH/c1-2-12-8-13(15)5-6-14(12)17-10-11-4-3-7-16-9-11;/h5-6,8,11,16H,2-4,7,9-10H2,1H3;1H
InChIKeyGJLXEVKAHSXEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride (CAS 1219967-67-5): Structural Identity and Compound-Class Positioning


3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride (CAS 1219967-67-5) is a halogenated phenoxyalkylpiperidine derivative with the molecular formula C14H21BrClNO and a molecular weight of 334.68 g/mol . It features a piperidine ring substituted at the 3-position via a methylene (-CH2-) spacer to a 4-bromo-2-ethylphenoxy moiety. This compound belongs to the broader class of (phenoxymethyl)piperidine analogs that have been investigated as sigma (σ) receptor ligands [1]. As a hydrochloride salt, it exhibits enhanced aqueous solubility suitable for in vitro biochemical assays and in vivo pharmacological studies . The presence of the bromine atom at the para-position of the phenoxy ring provides a synthetic handle for further functionalization via cross-coupling reactions, while the ethyl group at the ortho-position contributes to lipophilicity modulation .

Why 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine Hydrochloride Cannot Be Replaced by Other Halogenated Phenoxyalkylpiperidine Analogs


Within the phenoxyalkylpiperidine scaffold class, subtle variations in positional isomerism—specifically the piperidine attachment point (3- vs. 4-position) and the presence and length of the alkyl spacer between the piperidine ring and the phenoxy moiety—directly impact binding affinity, subtype selectivity, and lipophilicity at sigma-1 and sigma-2 receptors [1]. Published structure-activity relationship (SAR) data demonstrate that the ratio of Ki (σ2/σ1) for halogenated 4-(phenoxymethyl)piperidines can span two orders of magnitude (1.19 to 121) depending solely on ring substitution and N-substituent identity [2]. A 3-substituted piperidine isomer positions the basic nitrogen differently in three-dimensional space relative to the hydrophobic phenoxy group, altering the pharmacophore geometry that governs sigma receptor subtype recognition [3]. Consequently, replacing the 3-[(4-bromo-2-ethylphenoxy)methyl]piperidine scaffold with a 4-substituted or spacer-deleted analog cannot be assumed pharmacologically equivalent without direct comparative binding data [4].

Quantitative Evidence Guide: Differentiation of 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine Hydrochloride from Closest Analogs


Positional Isomerism: 3- vs. 4-Substituted Piperidine Impact on Sigma Receptor Subtype Selectivity

The target compound bears the phenoxymethyl substituent at the 3-position of the piperidine ring, whereas the most extensively characterized halogenated phenoxymethylpiperidine series is substituted at the 4-position [1]. In SAR studies of disubstituted piperidine sigma ligands, the relative orientation of the two substituents on the piperidine ring was shown to govern selectivity for sigma sites over dopamine D2 and serotonin 5-HT2 receptors [2]. Although the target compound lacks directly reported affinity constants, the 4-substituted analog series exhibits Ki ranges of 0.38–24.3 nM for σ1 and 3.9–361 nM for σ2, with σ2/σ1 selectivity ratios spanning 1.19 to 121 depending on N-substituent and phenoxy ring substitution [3]. The 3-substitution pattern in the target compound is predicted to alter the spatial relationship between the basic amine and the hydrophobic phenoxy moiety, potentially shifting subtype selectivity.

Sigma receptor pharmacology Structure-activity relationship Piperidine positional isomers

Presence of Ortho-Ethyl Substituent: Impact on Lipophilicity and Predicted Blood-Brain Barrier Penetration

The target compound incorporates a 2-ethyl substituent on the phenoxy ring, a structural feature absent in simpler 4-bromophenoxymethylpiperidine analogs such as 4-[(4-bromophenoxy)methyl]piperidine (CAS 189618-32-4) . In the halogenated 4-(phenoxymethyl)piperidine series, lipophilicity (log P) was estimated by HPLC and shown to influence in vivo brain uptake and target tissue retention [1]. The 2-ethyl group increases the calculated log P by approximately 0.5–0.8 log units compared to the unsubstituted 4-bromophenoxy analog, based on fragment-based estimation . In related phenoxyalkylpiperidine sigma-1 ligand series, optimal lipophilicity (clog P 3.0–4.5) was associated with potent in vivo anti-amnesic activity, and alkyl substitution on the phenoxy ring was identified as a key determinant of both affinity and brain penetration [2].

Lipophilicity CNS drug design Blood-brain barrier penetration

Methylene Spacer Between Piperidine and Phenoxy Ring: Synthetic Versatility for Further Derivatization

The target compound features a methylene (-CH2-) spacer linking the piperidine 3-position to the phenoxy oxygen, whereas closely related analogs such as 3-(4-bromo-2-ethylphenoxy)piperidine hydrochloride (CAS 1220035-19-7) lack this spacer, attaching the phenoxy group directly to the piperidine ring . The methylene spacer increases the degrees of rotational freedom (from 3 to 5 rotatable bonds), providing greater conformational flexibility that may facilitate induced-fit binding to receptor pockets . Additionally, the benzylic methylene position can serve as a site for further synthetic elaboration (e.g., oxidation, alkylation) not available in direct-ether analogs. In SAR studies of phenoxyalkylpiperidines at sigma-1 receptors, the alkyl chain length between the piperidine nitrogen and the phenoxy oxygen was a critical determinant of binding affinity, with optimal spacing varying by N-substituent [1].

Synthetic intermediate Cross-coupling chemistry Medicinal chemistry scaffold

High Purity Grade (≥98%) Enabling Use as an Analytical Reference Standard

The target compound is commercially available at NLT 98% purity from ISO-certified suppliers, with the hydrochloride salt form ensuring consistent stoichiometry and solubility . In contrast, many structurally related analogs in the phenoxymethylpiperidine class are supplied at 95% purity, which may introduce 5% unknown impurities that can confound receptor binding assays and structure-activity correlation studies . For compounds intended as pharmacological tool compounds or radioligand precursors, a minimum purity of ≥98% is recommended to minimize off-target effects from impurities and ensure reproducible dose-response relationships [1]. The availability of the target compound at this purity grade directly supports its use as a quantitative reference standard in HPLC method development and as a starting material for radiolabeling chemistry where chemical purity directly impacts radiochemical yield and specific activity [2].

Reference standard Analytical chemistry Quality control

Optimal Research and Industrial Application Scenarios for 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine Hydrochloride


Sigma-1 vs. Sigma-2 Receptor Subtype Selectivity Profiling in CNS Drug Discovery

The 3-substituted piperidine scaffold of this compound, combined with its 4-bromo-2-ethylphenoxy pharmacophore, positions it as a candidate for sigma receptor subtype selectivity screening. Published data for the 4-substituted analog series demonstrate that phenoxymethylpiperidines can achieve σ1 Ki values as low as 0.38 nM with σ2/σ1 selectivity ratios ranging up to 121-fold, and the altered geometry of the 3-substitution pattern may yield a distinct selectivity fingerprint [1]. Researchers developing sigma-1-selective agonists for Alzheimer's disease or sigma-2-selective ligands for cancer imaging can use this compound to probe how piperidine attachment position influences subtype preference [2].

Radioligand Precursor for SPECT or PET Imaging Probe Development

The para-bromine substituent on the phenoxy ring provides a site for radiohalogen exchange (e.g., Br→123I or Br→18F) via nucleophilic aromatic substitution or organometallic intermediate routes. The halogenated 4-(phenoxymethyl)piperidine class has been successfully radiolabeled with 123I and evaluated for in vivo SPECT imaging of sigma receptor distribution in brain and peripheral organs, demonstrating high specific binding and good brain retention [3]. The 3-substituted variant may offer altered biodistribution or metabolic stability compared to the 4-substituted leads currently in the literature, and its ≥98% purity supports the stringent chemical purity requirements for radiochemical synthesis .

Chemical Biology Probe for Neuropsychiatric Target Deconvolution Studies

Sigma receptors are implicated in the pathophysiology of schizophrenia, depression, and neurodegenerative disorders, and disubstituted piperidine sigma ligands with minimal dopamine D2 receptor affinity have been proposed as antipsychotic candidates with reduced extrapyramidal side effect liability [1]. This compound, with its 3-substituted piperidine architecture distinct from the established 4-substituted series, can serve as a chemical probe in competitive binding assays to map the sigma receptor pharmacophore and identify the structural determinants of D2/5-HT2 vs. sigma selectivity [2].

Certified Reference Standard for HPLC Method Development and Quality Control in Pharmaceutical Analysis

With a commercially available purity specification of NLT 98% under ISO-certified manufacturing , this compound is qualified for use as a reference standard in the development and validation of HPLC-UV or LC-MS analytical methods for related phenoxyalkylpiperidine impurities or metabolites. The 3-substituted regioisomer is chromatographically resolvable from its 4-substituted analog due to differences in molecular shape and polarity, enabling its use as a system suitability standard in purity methods for piperidine-based active pharmaceutical ingredients (APIs) [3].

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